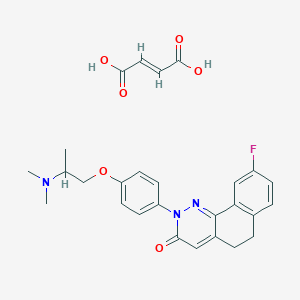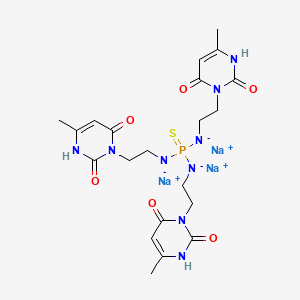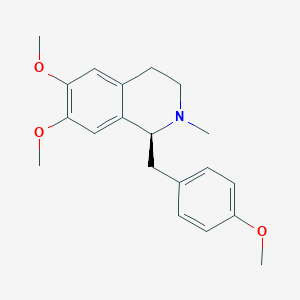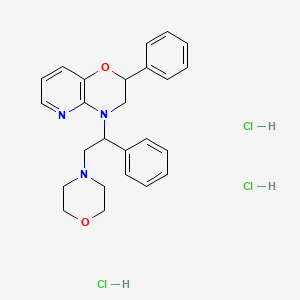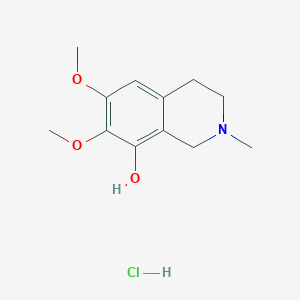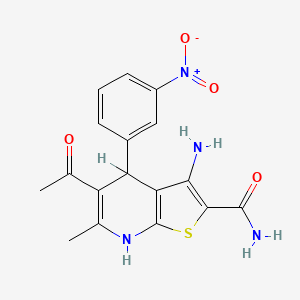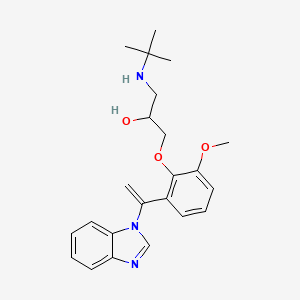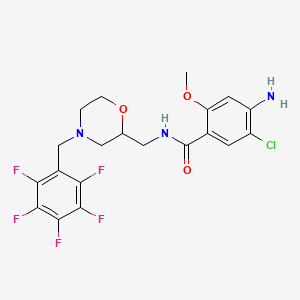
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro group, a methoxy group, and a morpholinyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide typically involves multiple steps. One common approach is to start with 4-Amino-5-chloro-2-methoxybenzoic acid as the precursor. This compound undergoes a series of reactions, including chlorination, methoxylation, and amination, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can facilitate the reduction process.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrocarbons.
科学的研究の応用
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the morpholinyl and pentafluorophenyl groups.
4-Amino-5-chloro-2-methoxy-N-(2-(diethylamino)ethyl)benzamide: Contains a different substituent on the benzamide core.
Uniqueness
4-Amino-5-chloro-2-methoxy-N-((4-((pentafluorophenyl)methyl)-2-morpholinyl)methyl)benzamide is unique due to the presence of the pentafluorophenyl and morpholinyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s ability to interact with specific molecular targets, making it valuable for various applications.
特性
CAS番号 |
112885-12-8 |
|---|---|
分子式 |
C20H19ClF5N3O3 |
分子量 |
479.8 g/mol |
IUPAC名 |
4-amino-5-chloro-2-methoxy-N-[[4-[(2,3,4,5,6-pentafluorophenyl)methyl]morpholin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C20H19ClF5N3O3/c1-31-14-5-13(27)12(21)4-10(14)20(30)28-6-9-7-29(2-3-32-9)8-11-15(22)17(24)19(26)18(25)16(11)23/h4-5,9H,2-3,6-8,27H2,1H3,(H,28,30) |
InChIキー |
VPQZUMGQKZSAJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=C(C(=C(C(=C3F)F)F)F)F)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


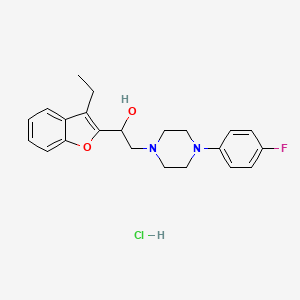
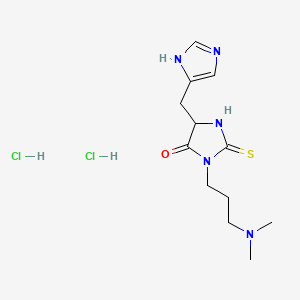
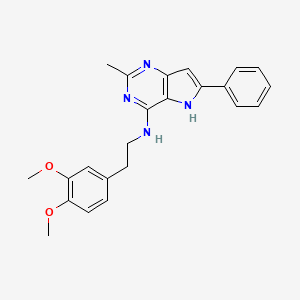
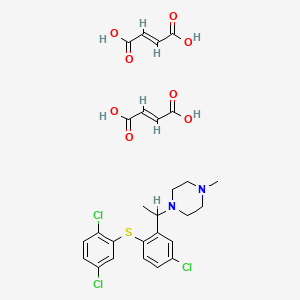
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
